An In-depth Technical Guide to Ethyl 1-hydroxycyclohexanecarboxylate: Properties, Synthesis, and Pharmaceutical Applications
An In-depth Technical Guide to Ethyl 1-hydroxycyclohexanecarboxylate: Properties, Synthesis, and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Ethyl 1-hydroxycyclohexanecarboxylate is a versatile organic compound with applications as a key intermediate in the synthesis of various molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its synthesis, and its relevance in the field of drug development.
Core Properties of Ethyl 1-hydroxycyclohexanecarboxylate
Ethyl 1-hydroxycyclohexanecarboxylate is a colorless to light yellow liquid or solid-liquid mixture at room temperature.[1] It is characterized by the presence of a hydroxyl group and an ethyl ester functional group attached to a cyclohexane ring. These functional groups make it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties of Ethyl 1-hydroxycyclohexanecarboxylate
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₃ | [2][3] |
| Molecular Weight | 172.22 g/mol | [2][3] |
| CAS Number | 1127-01-1 | [2][3] |
| Appearance | Colorless to light yellow solid-liquid mixture | [1] |
| Boiling Point | 228 °C | [1] |
| Density | 1.104 g/cm³ | |
| Refractive Index | 1.4532 | [1] |
| Flash Point | 86 °C | [1] |
| pKa (Predicted) | 13.28 ± 0.20 | |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | |
| Storage | Sealed in a dry place at room temperature. | [1] |
Table 2: Computed Properties of Ethyl 1-hydroxycyclohexanecarboxylate
| Property | Value | Reference |
| XLogP3 | 1.4 | [2][3] |
| Hydrogen Bond Donor Count | 1 | [2][3] |
| Hydrogen Bond Acceptor Count | 3 | [2][3] |
| Rotatable Bond Count | 3 | [2][3] |
| Exact Mass | 172.109944368 Da | [2][3] |
| Topological Polar Surface Area | 46.5 Ų | [2][3] |
Experimental Protocols
The most common and efficient method for the synthesis of Ethyl 1-hydroxycyclohexanecarboxylate is the Reformatsky reaction . This reaction involves the condensation of a ketone (cyclohexanone) with an α-halo ester (ethyl bromoacetate) in the presence of metallic zinc.[4][5][6]
Experimental Protocol for the Synthesis of Ethyl 1-hydroxycyclohexanecarboxylate via the Reformatsky Reaction
Materials:
-
Cyclohexanone
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Ethyl bromoacetate
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Activated Zinc dust
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Anhydrous toluene (or a mixture of benzene and ether)
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Iodine (for activation of zinc)
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Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Diethyl ether or MTBE for extraction
Procedure:
-
Activation of Zinc: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of activated zinc dust (5.0 eq) and a crystal of iodine (0.1 eq) in anhydrous toluene (50 mL) is stirred and heated to reflux for 5 minutes. The mixture is then cooled to room temperature.
-
Reaction Initiation: To this mixture, ethyl bromoacetate (2.0 eq) is added.
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Addition of Cyclohexanone: A solution of cyclohexanone (1.0 eq) in anhydrous toluene (10 mL) is then added dropwise to the suspension.
-
Reaction: The resulting mixture is stirred at 90 °C for 30 minutes.
-
Work-up: The reaction is cooled to 0 °C and quenched by the addition of a saturated aqueous ammonium chloride solution.
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Extraction and Purification: The suspension is filtered, and the filtrate is extracted with diethyl ether or MTBE. The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography to yield Ethyl 1-hydroxycyclohexanecarboxylate.[4]
Characterization: The structure of the synthesized Ethyl 1-hydroxycyclohexanecarboxylate can be confirmed using various spectroscopic techniques:
-
¹H NMR: Will show characteristic peaks for the ethyl group (triplet and quartet), the cyclohexane ring protons, and a singlet for the hydroxyl proton.
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¹³C NMR: Will display signals for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the carbons of the cyclohexane ring, and the carbons of the ethyl group.
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IR Spectroscopy: Will exhibit characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the ester, and C-O stretches.
Applications in Drug Development
Ethyl 1-hydroxycyclohexanecarboxylate serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals. Its bifunctional nature (hydroxyl and ester groups) allows for a variety of subsequent chemical transformations.
One notable potential application is in the synthesis of cannabinoids, specifically Dronabinol , which is the synthetic equivalent of Δ⁹-tetrahydrocannabinol (THC).[1][2][7][8] Dronabinol is an antiemetic and appetite stimulant used to treat nausea and vomiting caused by chemotherapy and weight loss in patients with AIDS.[7][8]
While patents describing the synthesis of Dronabinol do not always explicitly name Ethyl 1-hydroxycyclohexanecarboxylate, they detail synthetic routes that utilize structurally very similar intermediates which can be derived from it.[1][2] The core cyclohexanol moiety is a key building block for constructing the tetracyclic core of cannabinoids.
The following diagram illustrates the general workflow from the synthesis of Ethyl 1-hydroxycyclohexanecarboxylate to its potential application in the synthesis of a cannabinoid-like therapeutic agent.
Caption: Workflow from synthesis to potential pharmaceutical application.
Signaling Pathways of End-Product
As Ethyl 1-hydroxycyclohexanecarboxylate is a synthetic intermediate, it does not have a direct role in biological signaling pathways. However, the end-product of its potential synthetic route, Dronabinol, exerts its pharmacological effects by interacting with the endocannabinoid system .
The primary targets of Dronabinol are the cannabinoid receptors CB1 and CB2 , which are G-protein coupled receptors.[9]
-
CB1 receptors are predominantly found in the central nervous system and are responsible for the psychoactive effects of cannabinoids.
-
CB2 receptors are mainly located in the peripheral tissues, particularly in immune cells, and are involved in modulating inflammation and immune responses.
The interaction of Dronabinol with these receptors leads to a cascade of intracellular events, ultimately resulting in its therapeutic effects.
Caption: Simplified signaling pathway of Dronabinol.
Conclusion
Ethyl 1-hydroxycyclohexanecarboxylate is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the pharmaceutical industry. Its straightforward synthesis via the Reformatsky reaction and its suitable functional groups make it an attractive starting material for the preparation of complex molecules like Dronabinol. A thorough understanding of its properties and synthetic routes is essential for researchers and professionals involved in drug discovery and development.
References
- 1. US20080312465A1 - Intermediate compounds in the synthesis of dronabinol - Google Patents [patents.google.com]
- 2. US7323576B2 - Synthetic route to dronabinol - Google Patents [patents.google.com]
- 3. Ethyl 1-hydroxycyclohexanecarboxylate | C9H16O3 | CID 222089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. A review on the syntheses of Dronabinol and Epidiolex as classical cannabinoids with various biological activities including those against SARS-COV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review on the syntheses of Dronabinol and Epidiolex as classical cannabinoids with various biological activities including those against SARS-COV2 – ScienceOpen [scienceopen.com]
- 9. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]
